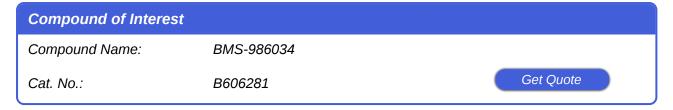


Unveiling BMS-986034: A Technical Guide to a GPR119 Agonist

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986034 (CAS Number: 1492631-88-5) is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its specific expression in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis. This technical guide provides a comprehensive overview of the core scientific principles related to BMS-986034, including its mechanism of action, representative quantitative data for GPR119 agonists, and detailed experimental protocols for its characterization.

Core Compound Information



| Property | Value | |
|-------------------|---|--|
| CAS Number | 1492631-88-5[1] | |
| Synonyms | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one | |
| Molecular Formula | C24H24Cl2N6O4[1] | |
| Molecular Weight | 531.39 g/mol [1] | |
| Appearance | White to beige powder[1] | |
| Solubility | Soluble in DMSO (5 mg/mL, with warming)[1] | |

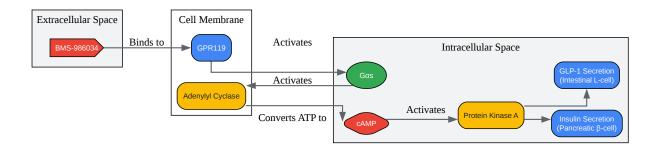
Mechanism of Action: The GPR119 Signaling Pathway

BMS-986034 functions as an agonist at the GPR119 receptor. Upon binding, it initiates a signaling cascade that leads to the modulation of glucose metabolism. The primary signaling pathway involves the coupling of GPR119 to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP has two main downstream effects:

- In Pancreatic β-cells: Increased cAMP levels promote glucose-dependent insulin secretion.
- In Intestinal L-cells: Elevated cAMP stimulates the secretion of GLP-1, an incretin hormone that further enhances insulin release from pancreatic β-cells.

This dual action makes GPR119 agonists like **BMS-986034** attractive candidates for the treatment of type 2 diabetes.





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GPR119 Signaling Pathway Activated by BMS-986034.

Quantitative Data: Potency of Representative GPR119 Agonists

While **BMS-986034** is described as a potent GPR119 agonist, specific quantitative data for this compound is not readily available in the public domain. To provide a context for the expected potency of such compounds, the following table summarizes the in vitro activity of other well-characterized GPR119 agonists.

| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
|------------|----------------------|--------------------------|------------------|------------|
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC ₅₀ | 4.7 |
| MBX-2982 | cAMP Accumulation | CHO (human GPR119) | EC50 | 15 |
| GSK1292263 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 32 |

Experimental Protocols



The following are detailed methodologies for key experiments typically used to characterize GPR119 agonists like **BMS-986034**.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

Materials:

- HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- BMS-986034
- Forskolin (positive control)
- DMSO (vehicle control)
- camp detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
- 384-well white opaque microplates

Procedure:

- Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.
- Cell Plating: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
- Compound Preparation: Prepare a serial dilution of BMS-986034 in assay buffer. Also, prepare solutions of forskolin and DMSO.
- Compound Addition: Remove the culture medium from the wells and add the prepared compound solutions.
- Incubation: Incubate the plate at room temperature for 30-60 minutes.



- Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
- Signal Measurement: Read the plate on a suitable plate reader.
- Data Analysis: Generate a dose-response curve by plotting the signal against the log of the compound concentration to determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

- INS-1 or MIN6 pancreatic β-cell lines, or isolated primary islets
- Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
- Low glucose KRBB (e.g., 2.8 mM glucose)
- High glucose KRBB (e.g., 16.7 mM glucose)
- BMS-986034
- Insulin ELISA kit

Procedure:

- Cell Culture: Culture cells or islets to the appropriate density.
- Pre-incubation: Wash the cells with KRBB and pre-incubate in low glucose KRBB for 1-2 hours to allow insulin secretion to return to basal levels.
- Treatment: Remove the pre-incubation buffer and add fresh low or high glucose KRBB containing various concentrations of BMS-986034 or vehicle control.
- Incubation: Incubate for 1-2 hours at 37°C.



- Supernatant Collection: Collect the supernatant from each well.
- Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.
- Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to determine the glucose-dependent effect.

GLP-1 Secretion Assay

This assay assesses the ability of a GPR119 agonist to stimulate the release of GLP-1 from enteroendocrine L-cells.

Materials:

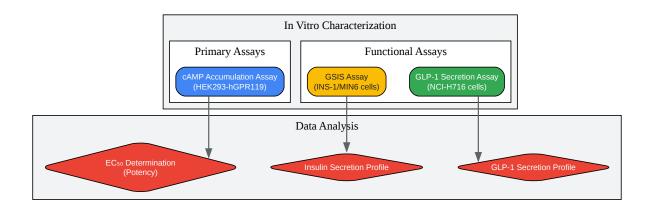
- NCI-H716 or GLUTag enteroendocrine cell lines
- Assay buffer (e.g., DMEM)
- BMS-986034
- GLP-1 ELISA kit

Procedure:

- Cell Culture: Culture cells to confluency in appropriate multi-well plates.
- Washing: Wash the cells with assay buffer.
- Treatment: Add fresh assay buffer containing various concentrations of BMS-986034 or vehicle control.
- Incubation: Incubate for 2 hours at 37°C.
- Supernatant Collection: Collect the supernatant from each well.
- GLP-1 Measurement: Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.



• Data Analysis: Generate a dose-response curve to determine the EC₅₀ for GLP-1 secretion.



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General Experimental Workflow for BMS-986034 Characterization.

Conclusion

BMS-986034 is a GPR119 agonist with potential applications in the treatment of type 2 diabetes. Its mechanism of action, centered on the GPR119-cAMP signaling pathway, leads to enhanced glucose-dependent insulin secretion and GLP-1 release. While specific quantitative data for **BMS-986034** remains proprietary, the provided experimental protocols offer a robust framework for its in vitro characterization, enabling researchers to further investigate its therapeutic potential. The continued exploration of GPR119 agonists like **BMS-986034** is a promising avenue in the development of novel anti-diabetic therapies.

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